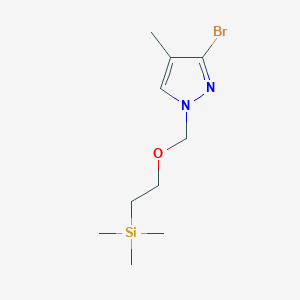
2H-1,4-Benzoxazin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzoxazin-6-amine is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is part of the benzoxazine family, which is known for its diverse biological and synthetic applications. The presence of both nitrogen and oxygen atoms in the oxazine ring contributes to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2H-1,4-Benzoxazin-6-amine can be synthesized through various methods. One efficient method involves the use of potassium carbonate (K2CO3) and water (H2O) in an ionic liquid medium such as [omim][BF4]. This method allows for the chemoselective synthesis of 3-aryl-2H-1,4-benzoxazine derivatives at room temperature . Another method involves the reductive cyclization of 2-(2-nitrophenoxy) acetonitrile adducts in the presence of iron (Fe) and acetic acid, yielding good to excellent results .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of recoverable ionic liquids and environmentally benign conditions is favored to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,4-Benzoxazin-6-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as phenacyl bromides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium carbonate, phenacyl bromides, and various solvents such as ionic liquids. Reaction conditions often involve room temperature synthesis to ensure high selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound include 3-aryl-2H-1,4-benzoxazine derivatives, which are valuable intermediates in the synthesis of various biologically active compounds .
Wissenschaftliche Forschungsanwendungen
2H-1,4-Benzoxazin-6-amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzoxazin-6-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of interleukin-1, exhibiting immune and anti-inflammatory actions . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2H-1,4-Benzoxazin-6-amine can be compared with other similar compounds, such as:
Benzoxazinone: Another member of the benzoxazine family, known for its antimicrobial and antifungal properties.
Benzoxazine: A compound with a similar structure but different functional groups, used in the synthesis of polymers and resins.
Quinazolin-4-one: A fused heterocyclic compound with similar biological activities, including anticancer and antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which contributes to its distinct chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
575472-93-4 |
|---|---|
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
2H-1,4-benzoxazin-6-amine |
InChI |
InChI=1S/C8H8N2O/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-3,5H,4,9H2 |
InChI-Schlüssel |
XMWLWTWAHMKWLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NC2=C(O1)C=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13965783.png)





![1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13965815.png)






